molecular formula C16H13ClN2O5 B263115 Dimethyl 5-{[(2-chloro-3-pyridinyl)carbonyl]amino}isophthalate

Dimethyl 5-{[(2-chloro-3-pyridinyl)carbonyl]amino}isophthalate

Katalognummer B263115
Molekulargewicht: 348.74 g/mol
InChI-Schlüssel: SIRKSDYEYCITRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl 5-{[(2-chloro-3-pyridinyl)carbonyl]amino}isophthalate is a chemical compound widely used in scientific research for its unique biochemical and physiological effects. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action and potential applications in various fields of research.

Wirkmechanismus

The mechanism of action of Dimethyl 5-{[(2-chloro-3-pyridinyl)carbonyl]amino}isophthalate involves the inhibition of specific enzymes and pathways in cells. It has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. This compound also has anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells and organisms. It has been shown to inhibit the activity of specific enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer development. This compound has also been shown to modulate specific signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune response.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using Dimethyl 5-{[(2-chloro-3-pyridinyl)carbonyl]amino}isophthalate in lab experiments include its unique biochemical and physiological effects, its ease of synthesis, and its potential applications in various fields of research. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling and disposal.

Zukünftige Richtungen

There are many future directions for the use of Dimethyl 5-{[(2-chloro-3-pyridinyl)carbonyl]amino}isophthalate in scientific research. Some potential areas of research include the development of new drugs and therapeutic agents, the study of its effects on specific signaling pathways and enzymes, and the investigation of its potential applications in the treatment of various diseases. Additionally, further research is needed to determine the optimal dosage and administration of this compound in various experimental settings.

Synthesemethoden

The synthesis of Dimethyl 5-{[(2-chloro-3-pyridinyl)carbonyl]amino}isophthalate involves the reaction between 2-chloro-3-pyridinecarboxylic acid and dimethyl isophthalate in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction yields the desired product, which is then purified using column chromatography.

Wissenschaftliche Forschungsanwendungen

Dimethyl 5-{[(2-chloro-3-pyridinyl)carbonyl]amino}isophthalate has been widely used in scientific research for its potential applications in various fields. It has been studied for its antimicrobial, anti-inflammatory, and anticancer properties. This compound has also been used in the development of new drugs and therapeutic agents.

Eigenschaften

Molekularformel

C16H13ClN2O5

Molekulargewicht

348.74 g/mol

IUPAC-Name

dimethyl 5-[(2-chloropyridine-3-carbonyl)amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C16H13ClN2O5/c1-23-15(21)9-6-10(16(22)24-2)8-11(7-9)19-14(20)12-4-3-5-18-13(12)17/h3-8H,1-2H3,(H,19,20)

InChI-Schlüssel

SIRKSDYEYCITRB-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C2=C(N=CC=C2)Cl)C(=O)OC

Kanonische SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C2=C(N=CC=C2)Cl)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.